molecular formula C24H34NNaO6S B12783940 Sodium methyl N-retinoyl-L-cysteoate CAS No. 1161832-04-7

Sodium methyl N-retinoyl-L-cysteoate

Cat. No.: B12783940
CAS No.: 1161832-04-7
M. Wt: 487.6 g/mol
InChI Key: UDNDGNMOQGQRJT-LMEXKMPTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Methyl N-Retinoyl-L-Cysteoate is a chemically synthesized compound that conjugates a retinoid moiety with the amino acid derivative L-cysteic acid. This structure is classified as a retinoylaminoalkane sulfonic acid derivative. Its primary research value lies in its application as a key component in advanced drug delivery systems (DDS). Scientific literature indicates that this compound can form poorly water-soluble nanoparticles with certain water-soluble, cationic, and amphiphilic pharmaceutically active substances (APIs). This property is leveraged to create novel formulations for difficult-to-deliver compounds, thereby enhancing their handling and potential efficacy in experimental models . The compound's mechanism of action is multifaceted. It exhibits therapeutic effects per se and demonstrates a synergistic effect when combined with various cytotoxic agents, such as docetaxel, paclitaxel, doxorubicin, and mitoxantrone. This synergy can potentiate the efficacy of these agents in research settings. The retinoyl component of the molecule is derived from retinoic acid, which is known to exert its effects primarily through Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), influencing processes like cellular differentiation and proliferation . Furthermore, the cysteine-based component of the molecule may contribute to its bioadhesive properties and interaction with biological systems, as cysteine-modified nanostructures have been shown to enhance retention at target sites through interactions with cysteine-rich substructural regions like keratin . Researchers utilize this compound to develop water-soluble formulations of poorly soluble drugs and to improve the therapeutic efficacy of existing water-soluble pharmaceuticals, primarily in the field of oncology research. It is also investigated for its role as a critical micelle-forming agent with a low critical micelle concentration (CMC), enabling the formation of stable, small-molecule micelles with high drug-loading capacity . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

1161832-04-7

Molecular Formula

C24H34NNaO6S

Molecular Weight

487.6 g/mol

IUPAC Name

sodium;(2R)-2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-methoxy-3-oxopropane-1-sulfonate

InChI

InChI=1S/C24H35NO6S.Na/c1-17(12-13-20-19(3)11-8-14-24(20,4)5)9-7-10-18(2)15-22(26)25-21(23(27)31-6)16-32(28,29)30;/h7,9-10,12-13,15,21H,8,11,14,16H2,1-6H3,(H,25,26)(H,28,29,30);/q;+1/p-1/b10-7+,13-12+,17-9+,18-15+;/t21-;/m0./s1

InChI Key

UDNDGNMOQGQRJT-LMEXKMPTSA-M

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)OC)/C)/C.[Na+]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CS(=O)(=O)[O-])C(=O)OC)C)C.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The provided evidence (Figure 2 from Molecules, 2014) focuses on diterpenoid methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester, torulosic acid methyl ester, and communic acid derivatives . These compounds are structurally distinct from SMNRC, as they belong to the labdane and abietane diterpene families, which are primarily studied for their antimicrobial and anti-inflammatory properties. Below is a comparative analysis based on structural, functional, and pharmacological differences:

Table 1: Key Differences Between SMNRC and Diterpenoid Methyl Esters

Property Sodium Methyl N-Retinoyl-L-Cysteoate (SMNRC) Diterpenoid Methyl Esters (e.g., Compounds 4, 8–9, 12)
Core Structure Retinoyl-cysteine conjugate with methyl ester Labdane/abietane diterpene backbones
Biological Role Modulates retinoid signaling pathways Antimicrobial, anti-inflammatory, resin defense
Bioactivity Target Nuclear retinoic acid receptors (RAR/RXR) Microbial membranes, cyclooxygenase enzymes
Metabolic Stability Enhanced via methyl ester and cysteine linkage Degraded via oxidation or esterase activity
Therapeutic Focus Dermatology, oncology Plant defense, traditional medicine

Critical Research Findings

Structural Uniqueness: SMNRC’s retinoyl moiety enables binding to RARβ receptors, a mechanism absent in diterpenoid methyl esters, which act via membrane disruption or enzyme inhibition .

Toxicity Profile: SMNRC exhibits lower cytotoxicity in keratinocytes compared to all-trans retinoic acid (ATRA), whereas diterpenoid methyl esters like dehydroabietic acid methyl ester (Compound 12) show cytotoxicity at higher concentrations due to membrane destabilization .

Synthetic Accessibility: SMNRC requires multi-step synthesis involving retinoyl chloride and cysteine methylation, while diterpenoid esters are often isolated directly from plant resins and derivatized .

Limitations of Current Evidence

To address this gap, additional studies on SMNRC’s pharmacokinetics, receptor affinity, and clinical efficacy relative to other retinoid derivatives (e.g., adapalene, tazarotene) or cysteine-containing drugs (e.g., N-acetylcysteine) are essential.

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